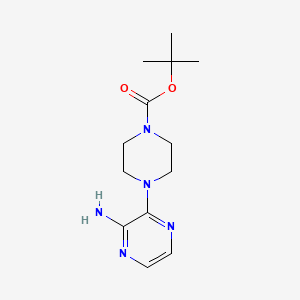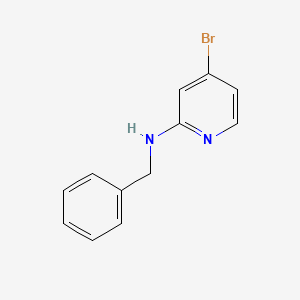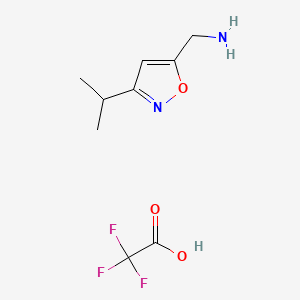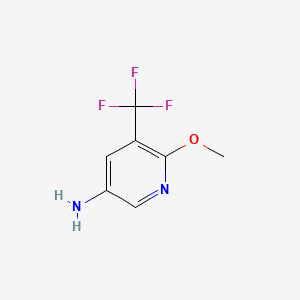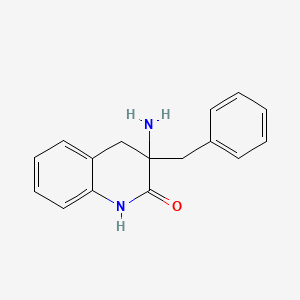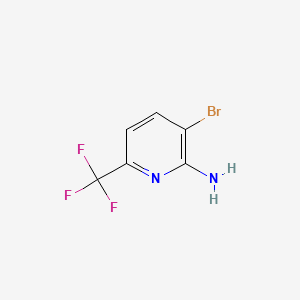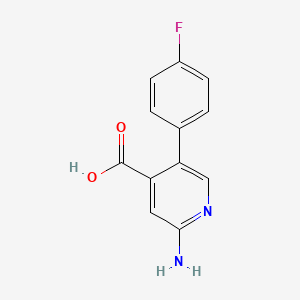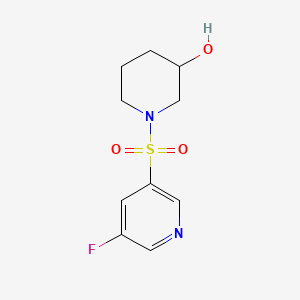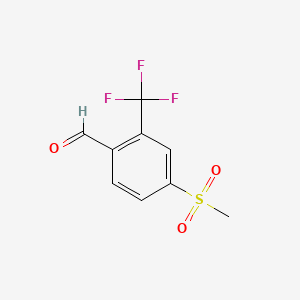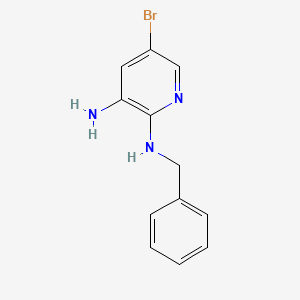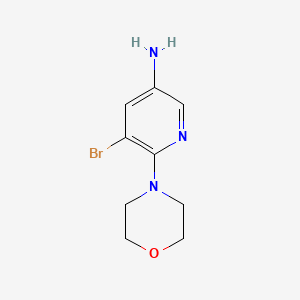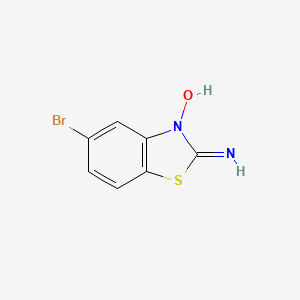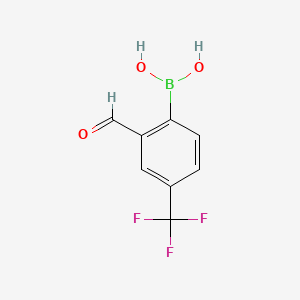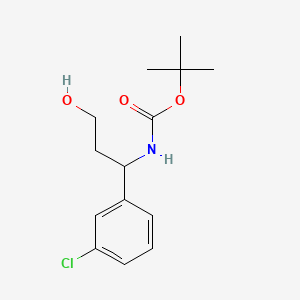
3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol: is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a chlorophenyl group, and a hydroxyl group on a three-carbon chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its functional groups that allow for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol typically involves the following steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
-
Formation of the Chlorophenyl Intermediate: : The chlorophenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting a suitable chlorophenyl halide with a nucleophile such as a Grignard reagent or an organolithium compound.
-
Addition of the Hydroxyl Group: : The hydroxyl group is introduced via a reduction reaction. This can be done using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the chlorophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of phenyl derivatives or other reduced forms.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol depends on its specific application. In pharmaceutical research, it may act as a precursor to active compounds that interact with molecular targets such as enzymes, receptors, or ion channels. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the synthesis of diverse bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-3-phenyl-1-propanol: Lacks the chlorine substituent on the phenyl ring.
3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol: Has the chlorine substituent at the para position instead of the meta position.
3-(Boc-amino)-3-(2-chlorophenyl)-1-propanol: Has the chlorine substituent at the ortho position.
Uniqueness
- The presence of the chlorine substituent at the meta position in 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol imparts unique electronic and steric properties, influencing its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFZBXMBURWPTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857257 |
Source


|
| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-54-6 |
Source


|
| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
